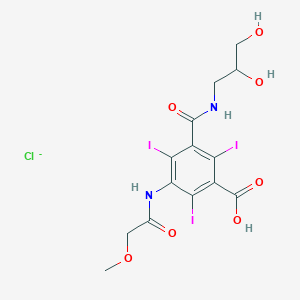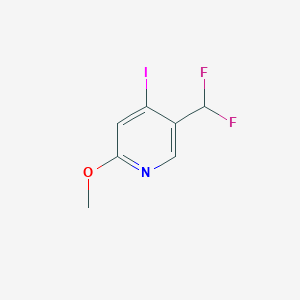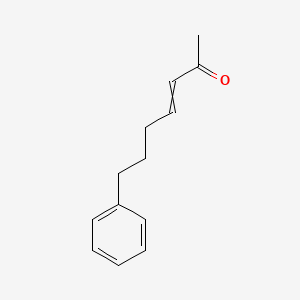
7-Phenyl-3-hepten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-3-hepten-2-one is an organic compound with the molecular formula C13H16O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a heptenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-3-hepten-2-one typically involves the aldol condensation reaction between benzaldehyde and 3-heptanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as solid-supported bases can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid and heptanoic acid.
Reduction: 7-Phenyl-3-heptanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
7-Phenyl-3-hepten-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 7-Phenyl-3-hepten-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance myoblast differentiation by targeting membrane estrogen receptors and activating the Akt-mTOR and p38 MAPK-NF-κB signaling axes . These pathways play crucial roles in cellular differentiation and proliferation.
Comparison with Similar Compounds
3-Hepten-2-one: A structurally similar compound with a heptenyl chain but lacking the phenyl group.
Benzylideneacetone: Another ketone with a phenyl group but differing in the position of the double bond.
Uniqueness: 7-Phenyl-3-hepten-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
33191-93-4 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
7-phenylhept-3-en-2-one |
InChI |
InChI=1S/C13H16O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3-4,6-8,10-11H,2,5,9H2,1H3 |
InChI Key |
MVTGTJYBYWVRPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


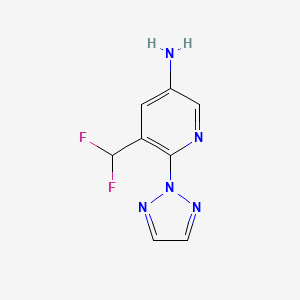

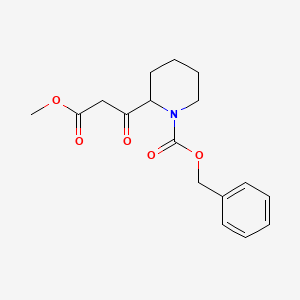

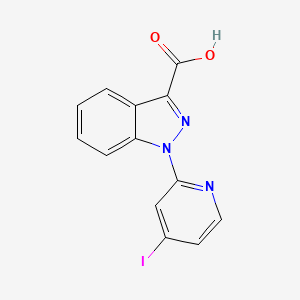
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)


